Terezine D
CAS No.:
Cat. No.: VC1840836
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O2 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | (3S,6S)-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
| Standard InChI | InChI=1S/C19H23N3O2/c1-11(2)7-8-13-5-4-6-15-14(10-20-17(13)15)9-16-19(24)21-12(3)18(23)22-16/h4-7,10,12,16,20H,8-9H2,1-3H3,(H,21,24)(H,22,23)/t12-,16-/m0/s1 |
| Standard InChI Key | IHJVJWQYVQWURS-LRDDRELGSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C |
| Canonical SMILES | CC1C(=O)NC(C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Terezine D is characterized by a diketopiperazine core structure with additional functional groups that contribute to its biological activities. The compound has the molecular formula C19H23N3O2 and a systematic name of (3S)-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione . The structure includes a prenylated indole moiety connected to a diketopiperazine ring, which is formed by the cyclization of tryptophan and alanine amino acids. This structural configuration is crucial for its biological functions and its role as a biosynthetic intermediate.
Biosynthesis and Metabolism
Biosynthetic Pathway
Terezine D is biosynthesized through a pathway involving nonribosomal peptide synthetases (NRPS). The biosynthesis begins with the loading of tryptophan and alanine onto the NRPS, followed by prenylation of the tethered tryptophan . This process creates a dipeptide intermediate that can either continue through the intended biosynthetic pathway or undergo spontaneous cyclization to form terezine D.
The biosynthetic gene cluster responsible for terezine D production, known as the "has" cluster, contains several genes encoding enzymes involved in this process. The core enzyme HasA is an NRPS that initiates the biosynthetic pathway . Other genes in this cluster, such as HasC (methyltransferase), HasD, HasE, HasG, and HasH (a cytochrome P450), are involved in further modifications of the intermediates .
Table 1: Key Enzymes in Terezine D Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| NRPS | hasA | Initial loading of tryptophan and alanine |
| Methyltransferase | hasC | Methylation reactions |
| Cytochrome P450 | hasH | Oxidation reactions |
| Other enzymes | hasD, hasE, hasG | Various modifications of intermediates |
Genetic Regulation
The production of terezine D is regulated by various genetic factors. Research has shown that deletion of certain genes can significantly affect terezine D production. For instance, deletion of the hasH gene (encoding a cytochrome P450) leads to the accumulation of terezine D as a shunt metabolite, preventing further progression in the biosynthetic pathway . This suggests that HasH is essential for the conversion of terezine D into downstream products.
Furthermore, transcription factors play a role in regulating terezine D production. The gene nsdD, when deleted (ΔnsdD), results in significantly increased production of terezine D compared to the wild type . This increase is accompanied by upregulation of several genes in the has cluster, including hasA, hasC, and hasE, indicating that NsdD normally suppresses hexadehydroastechrome synthesis, with terezine D being an intermediate in this pathway .
Related Metabolites
Terezine D is related to several other natural products through biosynthetic pathways. One such metabolite is hexadehydroastechrome, for which terezine D serves as a stable precursor . Hexadehydroastechrome is described as an iron(III) complex with unique properties, but its full characterization is challenging due to extreme line-broadening in spectroscopic analyses .
Other related compounds include 14-hydroxyterezine D and terezine E, which have been isolated from endophytic fungi . These compounds share structural similarities with terezine D but exhibit different biological activities. Additionally, prenylated tryptophan derivatives, such as L-7-dimethylallyltryptophan and L-7-(3-methylbutadienyl)tryptophan (both trans- and cis- isomers), are related to terezine D through the biosynthetic pathway, appearing as intermediates or alternative products depending on the genetic modifications of the producing organism .
Biological Activities
| Compound | Cell Line | Activity |
|---|---|---|
| Terezine E | T47D, HepG2, HCT-116 | Higher cytotoxicity |
| 14-Hydroxyterezine D | T47D, HepG2, HCT-116 | Lower cytotoxicity |
| Terezine D | Limited data available | Limited data available |
Antimicrobial Activities
Terezine derivatives have also demonstrated antimicrobial properties against both bacterial and fungal pathogens. Terezine E exhibited higher antibacterial and antifungal activities compared to 14-hydroxyterezine D in tests against Staphylococcus aureus and Penicillium notatum . The minimum inhibitory concentration (MIC) values for terezine E were 15.45 μg/mL against S. aureus and 8.61 μg/mL against P. notatum, while 14-hydroxyterezine D showed MIC values of 21.73 μg/mL against S. aureus and 11.54 μg/mL against P. notatum .
In addition, these compounds have been tested for antifungal activity against Aspergillus terreus, with terezine E again exhibiting higher activity than 14-hydroxyterezine D (MIC values of 39.7 μg/mL and 43.6 μg/mL, respectively) . These findings suggest potential applications of terezine derivatives as antimicrobial agents, though more research is needed to fully characterize their spectrum of activity and mechanisms of action.
Table 3: Antimicrobial Activity of Terezine Derivatives
| Compound | Organism | MIC (μg/mL) |
|---|---|---|
| Terezine E | S. aureus | 15.45 |
| Terezine E | P. notatum | 8.61 |
| Terezine E | A. terreus | 39.7 |
| 14-Hydroxyterezine D | S. aureus | 21.73 |
| 14-Hydroxyterezine D | P. notatum | 11.54 |
| 14-Hydroxyterezine D | A. terreus | 43.6 |
Other Biological Effects
The full spectrum of biological activities for terezine D remains to be explored. As a metabolite in fungal biosynthetic pathways, it may play roles in ecological interactions, such as defense against competitors or communication between organisms. The structural features of terezine D, particularly the diketopiperazine core and prenylated indole moiety, are found in many bioactive natural products with diverse effects, including immunomodulatory, neuroprotective, and anti-inflammatory activities.
Further research is needed to investigate these potential activities of terezine D and to understand its ecological and physiological roles in the producing organisms. The genetic manipulations that affect terezine D production, as described earlier, could provide valuable tools for such studies by enabling the isolation of larger quantities of this compound for biological testing.
Analytical Methods
Extraction Techniques
Several extraction methods have been employed to isolate terezine D from fungal cultures. One approach involves using a mixture of 10% methanol in ethyl acetate to extract terezine D from lyophilized and crushed fungal material . The extraction process typically involves incubating the crushed material with the solvent for an extended period (e.g., 12 hours), followed by filtration and drying of the extract .
For analytical purposes, the dried extracts can be resuspended in methanol at appropriate concentrations (e.g., 1 mg/mL) and filtered through a 0.2 μm syringe filter before analysis . This general approach may be adapted based on the specific requirements of the study and the nature of the biological material containing terezine D.
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